molecular formula C14H20N2O2 B15212069 6-Octylfuro[2,3-d]pyrimidin-2(1H)-one CAS No. 473000-26-9

6-Octylfuro[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B15212069
CAS No.: 473000-26-9
M. Wt: 248.32 g/mol
InChI Key: QSJZVAZRTPZMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Octylfuro[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Octylfuro[2,3-d]pyrimidin-2(1H)-one typically involves the cyclocondensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method has been shown to produce high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature, and reaction time, is crucial to ensure high efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

6-Octylfuro[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted furo[2,3-d]pyrimidines .

Mechanism of Action

The mechanism of action of 6-Octylfuro[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling proteins involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-Octylfuro[2,3-d]pyrimidin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.

Properties

CAS No.

473000-26-9

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

6-octyl-1H-furo[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C14H20N2O2/c1-2-3-4-5-6-7-8-12-9-11-10-15-14(17)16-13(11)18-12/h9-10H,2-8H2,1H3,(H,15,16,17)

InChI Key

QSJZVAZRTPZMEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(O1)NC(=O)N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.